molecular formula C7H9N3O2 B8464061 2-Methyl-5-methylamino-6-nitro-pyridine

2-Methyl-5-methylamino-6-nitro-pyridine

Cat. No. B8464061
M. Wt: 167.17 g/mol
InChI Key: DUEAXBVXLPYGCB-UHFFFAOYSA-N
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Patent
US06469039B1

Procedure details

8.35 g (50 mMol) of 2-Methyl-5-methylamino-6-nitro-pyridine (Heterocycles 38, 529 (1994)) were dissolved in 300 l ethyl acetate and hydrogenated with 1.5 g Raney nickel for 3.5 hours at room temperature. Then the catalyst was filtered off and the filtrate was evaporated down. After crystallisation of the resulting residue from petroleum ether, 5.75 g (84% of theory) were obtained as olive-green crystals.
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
300 L
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH3:9])=[C:4]([N+:10]([O-])=O)[N:3]=1>C(OCC)(=O)C.[Ni]>[NH2:10][C:4]1[C:5]([NH:8][CH3:9])=[CH:6][CH:7]=[C:2]([CH3:1])[N:3]=1

Inputs

Step One
Name
Quantity
8.35 g
Type
reactant
Smiles
CC1=NC(=C(C=C1)NC)[N+](=O)[O-]
Name
Quantity
300 L
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated down
CUSTOM
Type
CUSTOM
Details
After crystallisation of the resulting residue from petroleum ether
CUSTOM
Type
CUSTOM
Details
5.75 g (84% of theory) were obtained as olive-green crystals

Outcomes

Product
Name
Type
Smiles
NC1=NC(=CC=C1NC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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